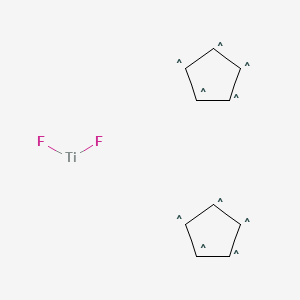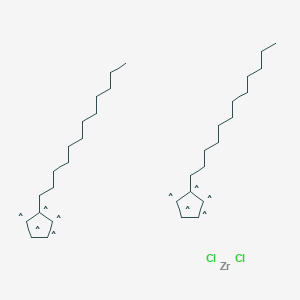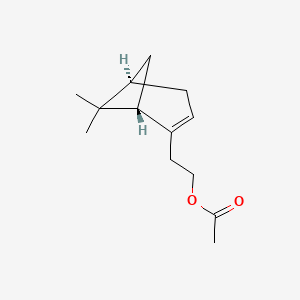
CID 10976859
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 10976859 is known as Bis(cyclopentadienyl) Titanium Difluoride. This organometallic compound consists of a titanium atom bonded to two cyclopentadienyl rings and two fluorine atoms. It is a yellow solid with significant applications in various fields, including industrial chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(cyclopentadienyl) Titanium Difluoride can be synthesized through the reaction of titanium tetrachloride with cyclopentadiene in the presence of a reducing agent such as lithium aluminum hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or sublimation .
Industrial Production Methods
In industrial settings, the production of Bis(cyclopentadienyl) Titanium Difluoride involves large-scale reactions using titanium tetrachloride and cyclopentadiene. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(cyclopentadienyl) Titanium Difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to titanium metal or lower oxidation state titanium compounds.
Substitution: The fluorine atoms can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve organometallic reagents like Grignard reagents or organolithium compounds .
Major Products Formed
The major products formed from these reactions include titanium dioxide, titanium metal, and various substituted titanium compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(cyclopentadienyl) Titanium Difluoride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals.
Mechanism of Action
The mechanism of action of Bis(cyclopentadienyl) Titanium Difluoride involves its ability to interact with various molecular targets. The titanium center can coordinate with different ligands, facilitating catalytic reactions. The cyclopentadienyl rings provide stability and enhance the reactivity of the titanium center. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bis(cyclopentadienyl) Titanium Difluoride include:
- Bis(cyclopentadienyl) Titanium Dichloride
- Bis(cyclopentadienyl) Titanium Dibromide
- Bis(cyclopentadienyl) Titanium Diiodide
Uniqueness
What sets Bis(cyclopentadienyl) Titanium Difluoride apart from its analogs is the presence of fluorine atoms, which impart unique properties such as increased stability and reactivity. The fluorine atoms also influence the compound’s electronic structure, making it a valuable reagent in various chemical reactions .
Properties
Molecular Formula |
C10H10F2Ti |
|---|---|
Molecular Weight |
216.05 g/mol |
InChI |
InChI=1S/2C5H5.2FH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
InChI Key |
WDGICGVEWQIMTQ-UHFFFAOYSA-L |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.F[Ti]F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B13821163.png)
![Butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B13821166.png)
